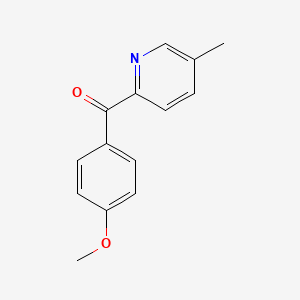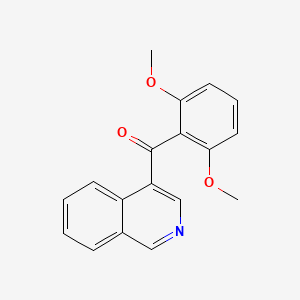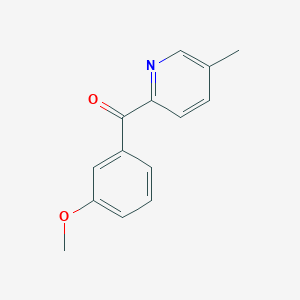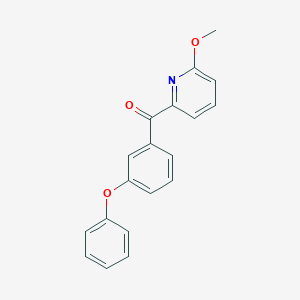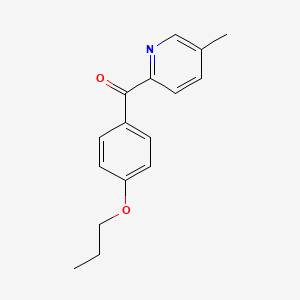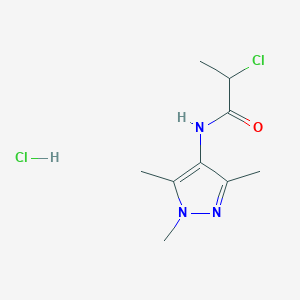
2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride
Vue d'ensemble
Description
2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride is a chemical compound with the CAS Number: 1251924-99-8. It has a molecular weight of 252.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a chloro group and a propanamide group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 252.14 .Applications De Recherche Scientifique
Platelet Antiaggregating and Other Activities : Some derivatives of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides showed platelet antiaggregating activity superior or comparable to acetylsalicylic acid, as well as moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in rats and mice (Bruno et al., 1991).
Synthesis of Pyrazole Derivatives : Research on the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazoles indicates a method involving the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with specific agents, leading to the creation of 1H-pyrazole hydrochlorides and their conversion into free bases (Papernaya et al., 2015).
Palladium(II) Chloride Complexes : Research involving palladium(II) chloride and 3-(pyrazol-1-yl)propanamide (PPA) derivatives explores the synthesis of new derivatives and their interaction with palladium(II) chloride. This study has implications in the field of coordination chemistry (Palombo et al., 2019).
Antimicrobial and Cytotoxic Activities : A study on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives showed that some compounds exhibited significant antibacterial activity and displayed anticandidal effects, as well as cytotoxic activity against various human and mouse cell lines (Dawbaa et al., 2021).
TRPV1 Antagonists : A series of pyrazole C-region analogues of propanamides were investigated for their antagonism of the hTRPV1 receptor. This study contributes to understanding the molecular interactions and potential therapeutic applications in pain and inflammatory conditions (Lee et al., 2017).
Synthesis and Immunomodulating Activity : Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential applications in immunotherapy (Doria et al., 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .
Biochemical Pathways
The potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the parasites, possibly by inhibiting essential enzymes .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . In addition, it has shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Propriétés
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3;/h5H,1-4H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUZCQLNZXUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


